Piperafizine A

Description

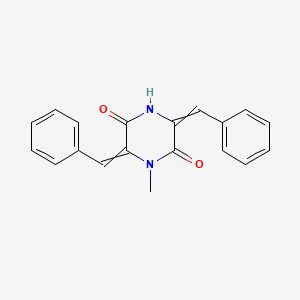

Structure

3D Structure

Properties

IUPAC Name |

3,6-dibenzylidene-1-methylpiperazine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2/c1-21-17(13-15-10-6-3-7-11-15)18(22)20-16(19(21)23)12-14-8-4-2-5-9-14/h2-13H,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DILBTCUXPAXMSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=CC=CC=C2)C(=O)NC(=CC3=CC=CC=C3)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies

High-Performance Liquid Chromatography (HPLC) for Purification

High-Performance Liquid Chromatography (HPLC) is a critical final step in the purification of this compound, yielding a highly pure compound suitable for structural elucidation and biological testing. While specific parameters can vary between different research applications, a general approach based on the purification of similar diketopiperazine compounds from microbial sources involves reversed-phase HPLC.

In this technique, a non-polar stationary phase, typically a C18 column, is used in conjunction with a polar mobile phase. The separation is achieved by gradually increasing the concentration of an organic solvent, such as methanol (B129727) or acetonitrile (B52724), in an aqueous buffer. This gradient elution allows for the effective separation of compounds with differing hydrophobicities.

Table 1: Illustrative HPLC Parameters for the Purification of Diketopiperazines

| Parameter | Specification |

| Column | Reversed-Phase C18 |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Linear gradient of increasing Mobile Phase B |

| Flow Rate | Typically 1-5 mL/min for semi-preparative purification |

| Detection | UV detector (wavelength based on the chromophore of the compound) |

Structural Elucidation and Spectroscopic Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provided the critical data needed to map the connectivity of atoms within the Piperafizine A molecule. Through a series of one- and two-dimensional experiments, researchers were able to assign the specific chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound displays a characteristic set of signals that correspond to the various protons in the molecule. The chemical shifts (δH), measured in parts per million (ppm), indicate the electronic environment of each proton. The multiplicity of each signal (e.g., singlet, doublet, triplet) and the coupling constants (J), measured in Hertz (Hz), reveal the number of neighboring protons and their spatial relationship. While the specific raw data for this compound is not publicly available, the following table represents typical ¹H NMR data for a closely related N-monoalkylated diketopiperazine structure, based on published literature for analogous compounds.

Table 1: Representative ¹H NMR Data for a this compound Analog

| Proton Assignment | Chemical Shift (δH, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.20 - 7.50 | m | - |

| Vinylic-H | 6.80 | s | - |

| Allyl-CH= | 5.50 - 5.60 | m | - |

| Allyl-CH₂ | 4.20 | d | 6.0 |

| =CH₂ | 4.75 - 5.05 | m | - |

| N-CH₃ | 3.10 | s | - |

Note: This data is representative of a similar N-monoalkylated diketopiperazine and is intended for illustrative purposes.

Complementing the proton data, the ¹³C NMR spectrum provides a count of all unique carbon atoms in this compound. The chemical shifts (δC) for each carbon atom are indicative of their functional group and bonding environment. Key signals in the spectrum confirm the presence of carbonyl groups, aromatic rings, and aliphatic carbons.

Table 2: Representative ¹³C NMR Data for a this compound Analog

| Carbon Assignment | Chemical Shift (δC, ppm) |

| C=O (Amide) | 160.0 - 165.0 |

| Aromatic C | 125.0 - 135.0 |

| Vinylic C | 115.0 - 130.0 |

| Allyl C | 45.0 - 50.0 |

| N-CH₃ | 30.0 - 35.0 |

Note: This data is representative of a similar N-monoalkylated diketopiperazine and is intended for illustrative purposes.

To assemble the final structure, two-dimensional (2D) NMR techniques were employed to establish correlations between different nuclei.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org Cross-peaks in the COSY spectrum reveal the connectivity of proton spin systems, allowing for the tracing of aliphatic chains and substituent groups. libretexts.org

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. libretexts.org This is crucial for definitively assigning the carbon signals based on the already assigned proton signals. libretexts.org

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings, typically over two to three bonds, between protons and carbons. scribd.com This technique is instrumental in connecting the individual spin systems and piecing together the entire molecular skeleton, including the placement of quaternary carbons and functional groups. scribd.com

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful tool used to determine the molecular weight and elemental formula of a compound.

ESI-MS is a soft ionization technique that allows for the analysis of thermally labile molecules like this compound. This method generates ions of the intact molecule, typically as a protonated molecule [M+H]⁺, providing an accurate determination of the molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, often to four or five decimal places. researchgate.net This precision allows for the unambiguous determination of the molecular formula by comparing the experimental mass to calculated masses for all possible elemental compositions. For this compound, with a molecular formula of C₁₉H₁₆N₂O₂, the calculated exact mass is 304.1212. nih.gov HRMS would confirm this precise mass, ruling out other potential formulas with the same nominal mass. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. frontiersin.org In a typical MS/MS experiment, the intact molecule (precursor ion) is selected, subjected to collision-induced dissociation, and the resulting fragment ions (product ions) are detected. This fragmentation pattern provides a "fingerprint" that can be used to confirm the molecule's structure.

While the primary literature confirming the structure of this compound mentions the use of mass spectrometry, specific tandem mass spectrometry data, including detailed fragmentation patterns, are not provided. nih.gov However, the fragmentation of related diketopiperazine (DKP) alkaloids has been studied, revealing characteristic pathways. nih.govresearchgate.net Generally, for protonated DKP molecules, a common fragmentation process is the loss of a carbon monoxide (CO) molecule directly from the cyclic dipeptide core. nih.gov The subsequent fragmentation can then provide information about the substituents on the DKP ring.

To illustrate the type of data obtained from an MS/MS experiment on a related diketopiperazine, a hypothetical data table is presented below. This table showcases the kind of information that would be used for the structural confirmation of this compound.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| [M+H]⁺ | [M+H-28]⁺ | CO | Cleavage of the diketopiperazine ring |

| [M+H]⁺ | Side chain specific fragments | Varies | Fragmentation of the amino acid side chains |

X-ray Crystallography for Absolute Stereochemical Assignment

The structure of this compound was confirmed by crystallizing the compound and subjecting it to X-ray diffraction analysis. nih.gov Although the study confirms this analysis was performed and presents a visual representation of the crystal structure, it does not provide the specific crystallographic data in a tabular format. nih.gov A complete crystallographic study would typically report the parameters listed in the table below, which are essential for the independent verification and analysis of the crystal structure.

| Parameter | Description | Typical Data for a Small Molecule |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| a (Å) | Unit cell dimension. | 10.123 |

| b (Å) | Unit cell dimension. | 15.456 |

| c (Å) | Unit cell dimension. | 8.789 |

| α (°) | Unit cell angle. | 90 |

| β (°) | Unit cell angle. | 98.54 |

| γ (°) | Unit cell angle. | 90 |

| Volume (ų) | The volume of the unit cell. | 1358.9 |

| Z | The number of molecules per unit cell. | 4 |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | <0.05 |

Note: The values in this table are representative examples for a small organic molecule and are not the actual reported data for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. tandfonline.com Different functional groups vibrate at characteristic frequencies, and these vibrations correspond to specific absorption bands in the IR spectrum.

The scientific literature on the structural elucidation of this compound does not include a report of its infrared spectrum. nih.govafricaresearchconnects.com However, based on its known structure as a diketopiperazine, characteristic absorption bands would be expected. For instance, the IR spectra of related diketopiperazine alkaloids typically show strong absorption bands corresponding to the amide carbonyl (C=O) stretching vibrations and N-H stretching vibrations of the amide groups within the piperazine-2,5-dione ring. mdpi.comacgpubs.org

The table below illustrates the expected IR absorption bands for a compound with the functional groups present in this compound, based on data from analogous structures.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretching | 3200-3400 |

| Amide (C=O) | Stretching | 1640-1680 |

| Aromatic (C-H) | Stretching | 3000-3100 |

| Aromatic (C=C) | Stretching | 1450-1600 |

| Aliphatic (C-H) | Stretching | 2850-2960 |

Note: This table represents typical absorption ranges for the functional groups found in this compound and is not based on experimentally measured data for this specific compound.

Biosynthetic Pathways and Precursor Incorporation Studies

Proposed Biosynthetic Route from Amino Acid Precursors (e.g., Phenylalanine)

The core structure of diketopiperazines is derived from the condensation of two amino acid residues. While specific studies detailing Piperafizine A's precise amino acid precursors are limited in the provided search results, general DKP biosynthesis literature indicates that common proteinogenic and non-proteinogenic amino acids serve as building blocks. Phenylalanine is a frequently incorporated amino acid in many natural DKPs, contributing an aromatic moiety to the cyclic structure. For instance, studies on related compounds like albonoursin (B1666814) secondarymetabolites.org and various fungal DKPs highlight the role of amino acids in forming the DKP scaffold. The exact amino acid composition of this compound would dictate its specific precursor requirements.

Enzymatic Mechanisms Involved in Diketopiperazine Formation

The cyclization of dipeptides into diketopiperazines is primarily catalyzed by specialized enzymes. Three main classes of enzymes are known to mediate DKP formation:

Nonribosomal Peptide Synthetases (NRPSs): These large, multi-domain enzymes are common in fungi and bacteria and can synthesize a wide array of peptides, including DKPs, by assembling amino acids in a template-independent manner researchgate.netresearchgate.net. Fungal DKP biosynthesis often relies on NRPSs mdpi.comnih.gov.

Cyclodipeptide Synthases (CDPSs): These enzymes are typically found in bacteria and are more specialized for DKP synthesis, utilizing aminoacyl-tRNAs (aa-tRNAs) as substrates researchgate.netresearchgate.netrsc.org.

Arginine-containing Cyclodipeptide Synthases (RCDPSs): A less common class of DKP-forming enzymes.

The formation typically involves the condensation of two amino acids, followed by intramolecular cyclization to form the six-membered diketopiperazine ring. For example, in the biosynthesis of aspkyncin, a novel fungal DKP, the NRPS AacA catalyzes the condensation and cyclization of l-kynurenine (B1674912) and N-methyl-l-alanine mdpi.com.

Post-Translational Modifications: Emphasis on N-Methylation in this compound Biosynthesis

Many natural diketopiperazines undergo post-translational modifications to diversify their structures and enhance their biological activities. N-methylation is a common modification, which is typically catalyzed by S-adenosylmethionine (SAM)-dependent N-methyltransferases (MTs) mdpi.comrsc.org. The search results indicate that this compound is a "methylated diketopiperazine" scbt.com, suggesting that such a modification is integral to its biosynthesis. The specific N-methyltransferase responsible for methylating this compound would act on a precursor dipeptide or the nascent diketopiperazine ring. For example, in the biosynthesis of aspkyncin, the enzyme AacB functions as an l-alanine (B1666807) N-methyltransferase prior to NRPS assembly mdpi.com. Similarly, modifications analogous to the semi-N-methylation of Piperafizine B to this compound are noted to improve lipophilicity nih.govmdpi.comresearchgate.net.

Table 1: Known Modifications in Diketopiperazine Biosynthesis

| Modification Type | Enzyme Class (Example) | Cofactor/Substrate | Role in DKP Biosynthesis | Relevant to this compound? |

| N-Methylation | N-Methyltransferase | SAM | Alters bioactivity, lipophilicity | Yes mdpi.comscbt.comnih.govmdpi.comresearchgate.netnih.gov |

| O-Methylation | O-Methyltransferase | SAM | Alters bioactivity | Possible |

| Hydroxylation | Cytochrome P450 | O2, NADPH | Structural diversification | Possible |

| Glycosylation | Glycosyltransferase | UDP-sugar | Alters solubility, bioactivity | Possible |

Genetic Basis for this compound Biosynthesis: Identification of Gene Clusters

The biosynthesis of complex natural products like diketopiperazines is typically governed by dedicated biosynthetic gene clusters (BGCs) within the producing organism's genome. These clusters often contain genes encoding the core biosynthetic enzymes (e.g., NRPS or CDPS), as well as genes for tailoring enzymes (e.g., methyltransferases, oxidases), regulatory proteins, and transport systems. While specific gene clusters for this compound are not explicitly identified in the provided search results, general studies on fungal and bacterial DKP biosynthesis reveal the presence of such clusters. For instance, a study on aspkyncin identified a seven-gene cluster (aacA-G) encoding an NRPS (AacA) and a methyltransferase (AacB) mdpi.com. Similarly, a comprehensive fungal BGC atlas identified numerous cyclodipeptide synthases (CDPSs) and NRPSs responsible for DKP biosynthesis, with a significant number of CDPSs found exclusively in Fusarium nih.govresearchgate.net. Identifying the specific gene cluster responsible for this compound biosynthesis would involve genomic analysis of its natural producer, likely a microorganism from the Streptomyces genus, given its association with this genus in some databases frontiersin.org.

Chemical Synthesis and Synthetic Route Development

Total Synthesis Strategies for Penipiperazine A

While a completed total synthesis of Penipiperazine A has not yet been reported in the literature, the strategies employed for other complex dimeric and polycyclic diketopiperazine (DKP) alkaloids provide a roadmap for its potential synthesis. These approaches often feature convergent strategies, where complex fragments are synthesized separately and then joined in the later stages.

A plausible synthetic plan for Penipiperazine A would likely involve the initial construction of advanced monomeric indole (B1671886) DKP precursors, followed by a key fragment coupling reaction to form the core polycyclic system. Strategies developed for natural products like the stephacidins and naseseazines are particularly relevant. nih.gov For instance, the synthesis of stephacidin A involved an enolization of a DKP intermediate followed by an oxidative carbon-carbon bond formation to construct a key part of the polycyclic core. nih.gov

Late-stage dimerization is another powerful strategy in this class of molecules. The total synthesis of naseseazines A and B by the Movassaghi group utilized a biomimetically inspired late-stage Friedel-Crafts dimerization of complex DKP intermediates. nih.gov This approach allows for the rapid assembly of the dimeric structure from highly functionalized monomers. A similar disconnection for Penipiperazine A could be envisioned, where two different, highly elaborated DKP-containing fragments are coupled.

Key challenges in the total synthesis of Penipiperazine A would include the stereocontrolled construction of multiple stereocenters, including quaternary centers, and the regioselective formation of the intricate ring system.

| Synthetic Strategy | Key Reactions | Exemplar Molecule(s) |

| Convergent Synthesis with Late-Stage Fragment Coupling | Oxidative C-C bond formation, Friedel-Crafts dimerization | Stephacidin A, Naseseazines A & B |

| Biomimetic Dimerization | Interception of a cyclotryptophan-derived C3 electrophile | Naseseazines A & B |

| Intramolecular Cyclizations | Diels-Alder reactions, Aldol condensations | Not yet applied to Penipiperazine A, but common in complex alkaloid synthesis |

Chemoenzymatic and Biomimetic Synthesis Approaches

The biosynthesis of complex indole DKP alkaloids in fungi offers significant inspiration for laboratory synthesis. These natural products are typically assembled by non-ribosomal peptide synthetases (NRPSs), which condense two or more amino acids to form the initial DKP scaffold. rsc.org This core is then acted upon by a series of "tailoring" enzymes, such as oxidoreductases, methyltransferases, and prenyltransferases, which create the final complex structure. nih.gov

A biomimetic synthesis of Penipiperazine A would aim to replicate these biological transformations in the lab. A key biomimetic step would likely be the dimerization of two advanced monomeric intermediates, mirroring the proposed biosynthetic pathways of similar dimeric alkaloids. jst.go.jpjst.go.jp For instance, the synthesis could be designed to generate an electrophilic species from one fragment that is then trapped by a nucleophilic partner, a strategy that has proven successful in the synthesis of other dimeric indole alkaloids. nih.gov

Chemoenzymatic approaches , which combine chemical and enzymatic reactions, offer a powerful tool for the synthesis of complex natural products. While no specific chemoenzymatic synthesis of Penipiperazine A has been reported, one could envision using enzymes for key stereoselective steps. For example, lipases or proteases could be used for the kinetic resolution of racemic intermediates, or for the stereoselective formation of amide bonds in the construction of the DKP core. unf.edu Furthermore, tailoring enzymes from the biosynthetic pathway of Penipiperazine A, once identified and characterized, could potentially be used in vitro to perform specific oxidations or methylations on a synthetic intermediate.

Synthetic Approaches to Penipiperazine A Analogs and Derivatives

The development of synthetic routes to analogs and derivatives of Penipiperazine A is crucial for exploring its structure-activity relationships. This can be achieved through modification of a total synthesis route or by direct functionalization of the natural product, if available in sufficient quantities.

Condensation Reactions in Diketopiperazine Ring Formation

The formation of the 2,5-diketopiperazine ring is a cornerstone of any synthetic approach. The most common method is the cyclization of a linear dipeptide. wikipedia.orgresearchgate.net This is typically achieved by activating the C-terminal carboxylic acid of a dipeptide ester and then promoting intramolecular amide bond formation by deprotecting the N-terminus.

| Cyclization Method | Typical Conditions | Notes |

| Thermal Cyclization | Heating in a high-boiling solvent (e.g., ethylene (B1197577) glycol) | Can lead to racemization. |

| Base-Catalyzed Cyclization | Weak bases (e.g., ammonia (B1221849) in methanol) | Generally mild conditions. |

| Acid-Catalyzed Cyclization | Acetic acid | Often used for dipeptide esters. |

| Solid-Phase Synthesis | Cyclative release from a solid support | Allows for the rapid synthesis of DKP libraries. nih.gov |

These methods can be applied to a variety of amino acid precursors, allowing for the synthesis of a wide range of DKP cores for further elaboration into Penipiperazine A analogs.

Regioselective Functionalization of the Diketopiperazine Core

Once the DKP core is formed, its regioselective functionalization is a key step in building up the complexity of Penipiperazine A and its analogs. The carbon atoms adjacent to the nitrogen atoms (C-3 and C-6) are particularly important sites for modification. These positions can be functionalized through various methods, including:

Enolate Alkylation: Deprotonation of the Cα-protons of the DKP ring with a strong base generates an enolate, which can then react with electrophiles such as alkyl halides.

C-H Functionalization: Modern methods involving transition-metal catalysis can be used to directly functionalize the C-H bonds of the DKP ring or the attached indole moieties. mdpi.com This offers a more atom-economical approach to introducing new substituents.

Activation with Protecting Groups: The reactivity of the DKP ring can be modulated by N-acylation, for example with a Boc group. This can enhance the electrophilicity of the carbonyl groups, allowing for regioselective ring-opening reactions to produce functionalized dipeptides. nih.gov

Introduction of Arylmethylene and Methyl Substituents

The synthesis of Penipiperazine A analogs would require methods for the introduction of specific substituents found in the natural product family.

The introduction of arylmethylene groups can often be achieved through aldol-type condensation reactions between an enolized DKP and an aromatic aldehyde. This approach has been used in the synthesis of other natural products containing an alkylidene DKP moiety.

The introduction of methyl substituents can be accomplished at various stages of the synthesis. Stereoselective methylation of amino acid precursors before DKP formation is one strategy. nih.gov Alternatively, direct methylation of the DKP core can be achieved via enolate chemistry. Enzymatic methylation using S-adenosyl methionine (SAM)-dependent methyltransferases presents a highly selective biomimetic approach for late-stage methylation, should a chemoenzymatic route be pursued. nih.gov

Preclinical Mechanistic Investigations of Biological Activities

Modulation of Cellular Efflux Pumps: Focus on P-glycoprotein (P-gp) Inhibition

P-glycoprotein (P-gp) is a key transporter protein responsible for multidrug resistance (MDR) in cancer cells. It functions by actively exporting a wide range of chemotherapeutic agents out of the cell, thereby reducing their intracellular accumulation and efficacy. Piperafizine A has demonstrated the capacity to interfere with this resistance mechanism.

Mechanism of P-gp Inhibition and its Impact on Drug Accumulation in Cancer Cells

This compound potentiates the cytotoxicity of anti-cancer alkaloids, such as vincristine (B1662923), by facilitating their intracellular accumulation in cancer cells glpbio.com. This effect is attributed to its ability to inhibit P-gp-mediated efflux. By blocking the action of P-gp, this compound allows drugs that are normally expelled from the cell to remain inside, reaching concentrations sufficient to induce cytotoxic effects glpbio.comnih.gov. The mechanism by which this compound inhibits P-gp is suggested to involve direct binding to the transporter, similar to other P-gp inhibitors nih.govopen.ac.ukevitachem.com. This binding likely alters P-gp’s conformation or its interaction with its substrates, thereby reducing its transport activity. The effects of this compound on vincristine accumulation in cancer cells have been observed to be dose-dependent, occurring over a range of 1 to 20 µg/mL glpbio.com.

Comparative Analysis with Established P-gp Inhibitors (e.g., Verapamil)

This compound has been compared to established P-gp inhibitors, such as verapamil (B1683045), in its ability to influence drug accumulation in cancer cells. Studies indicate that this compound directs the intracellular accumulation of vincristine to a similar degree as verapamil glpbio.com. This suggests that this compound possesses comparable efficacy to verapamil in modulating P-gp activity, making it a potential candidate for combination therapies aimed at overcoming MDR.

Preclinical in vitro Models for Efflux Pump Modulation

Preclinical in vitro models are crucial for evaluating the efflux pump modulation capabilities of compounds like this compound. These models typically involve cancer cell lines that either naturally overexpress P-gp or have been engineered to do so, often in the presence of a P-gp substrate drug. For instance, studies have utilized vincristine-resistant cell lines to assess the ability of this compound to restore sensitivity to this drug glpbio.comopen.ac.uknih.gov. The accumulation of P-gp substrates, such as rhodamine 123, within resistant cells is a common metric used to quantify P-gp inhibition nih.gov. These in vitro systems allow for controlled experimentation to elucidate the direct effects of this compound on P-gp function and its impact on drug transport.

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines

Beyond its role as a P-gp inhibitor, this compound has also been investigated for its intrinsic antiproliferative and cytotoxic activities against various cancer cell types.

In vitro Efficacy Against Diverse Cancer Cell Types (e.g., Ovarian, Melanoma, Lung Carcinoma)

While specific data for this compound against ovarian, melanoma, or lung carcinoma cell lines are not extensively detailed in the provided search results, studies on related diketopiperazine derivatives offer insight into the potential of this class of compounds. For example, a study on novel 3,6-diunsaturated 2,5-diketopiperazine derivatives, which include compounds structurally related to piperafizines, reported antiproliferative effects against A549 (lung carcinoma) and Hela (cervical carcinoma) cell lines mdpi.comresearchgate.net. In this study, compounds 8–11 demonstrated moderate to good inhibitory capacities against A549 cells, with IC50 values ranging from 1.2 to 7.3 μM, and against Hela cells, with IC50 values ranging from 0.7 to 8.9 μM mdpi.comresearchgate.net. Compound 11, in particular, showed notable activity with an IC50 of 1.2 μM against A549 and 0.7 μM against Hela cells mdpi.com. These findings suggest that the diketopiperazine scaffold, to which this compound belongs, can confer significant antiproliferative activity.

Cellular Pathways Impacted by this compound (e.g., Apoptosis Induction, Cell Cycle Progression)

The specific cellular pathways affected by this compound are not explicitly detailed in the provided search results. However, general mechanisms by which diketopiperazine derivatives exert their anticancer effects often involve the induction of apoptosis (programmed cell death) and modulation of cell cycle progression. For instance, piperine, a related natural product, has been shown to dose-dependently induce apoptosis and increase the percentage of cells in the G2/M phase of the cell cycle in 4T1 murine breast cancer cells nih.gov. While this is not direct evidence for this compound, it highlights potential avenues of investigation for its cytotoxic mechanisms. Further research would be needed to confirm if this compound similarly impacts apoptosis or cell cycle regulation.

Synergistic Potentiation of Chemotherapeutic Agents (e.g., Vincristine)

Studies have indicated that this compound may possess the ability to potentiate the cytotoxic effects of certain chemotherapeutic agents. Specifically, research has shown that this compound can enhance the cytotoxicity of vincristine in cancer cell lines. This potentiation suggests a possible role for this compound in combination therapies aimed at improving the efficacy of existing chemotherapeutic treatments. The precise molecular mechanisms underlying this synergistic effect are still under investigation, but it highlights a potential avenue for developing more effective cancer treatment strategies. jst.go.jpnih.gov

Antiplasmodial Activity against Plasmodium falciparum

This compound has demonstrated activity against Plasmodium falciparum, the parasite responsible for malaria. Preclinical studies have evaluated its efficacy in inhibiting the growth of this parasite.

In vitro Inhibitory Concentration Studies

In vitro studies have quantified the inhibitory concentration of this compound against Plasmodium falciparum. One study reported an IC50 value of 6.57 μM against the Dd2 strain of Plasmodium falciparum nrfhh.comnrfhh.com. Another investigation noted IC50 values of 6.5 μM and 50 μM against the Dd2 strain of Plasmodium falciparum for compounds 4 and 7, with this compound being compound 6 in that study nih.govresearchgate.netresearchgate.net. These findings indicate that this compound exhibits moderate to weak antiplasmodial activity in vitro, depending on the specific strain and experimental conditions.

Structure Activity Relationship Sar Studies and Analog Design

Influence of Substituent Variations on Pharmacological Potency

Research into plinabulin (B1683793) and related diketopiperazine (DKP) derivatives has revealed that modifications to various parts of the molecular scaffold significantly influence their pharmacological potency, particularly their cytotoxic activity against cancer cell lines. These studies provide a valuable framework for understanding potential SAR for Piperafizine A.

Plinabulin itself exhibits potent anti-tubulin activity, but its derivatives have been synthesized to enhance efficacy and broaden their therapeutic applications, including as vascular-disrupting agents (VDAs) jst.go.jp. SAR studies on plinabulin analogs have identified key structural features contributing to increased potency. For instance, the introduction of furan (B31954) groups into the molecular structure led to compounds with potent cytotoxic activities at nanomolar levels researchgate.net. Modifications at the 1-position of the imidazole (B134444) ring with unsaturated alkenyl substituents have been shown to improve activity mdpi.com. Specific substituents like propylamine (B44156) groups have maintained high activity, as seen in compound 16d (IC50 = 5.38 nM against NCI-H460 cells), and allyl groups in compound 15p (IC50 = 1.03 nM against NCI-H460 cells) demonstrated potent cytotoxic effects mdpi.com.

Further structural modifications, such as incorporating 2,5-difluorophenyl or benzophenone (B1666685) moieties, have also resulted in significantly more potent derivatives jst.go.jpresearchgate.net. Compound 11c, featuring an indole (B1671886) ring, was reported to be more potent than plinabulin, potentially due to enhanced interaction with β-tubulin researchgate.net. In other DKP derivatives, a 2-methoxy group on a phenyl ring at the 6-position of the DKP scaffold was found to be critical for improving anticancer activity, while the impact of electron-withdrawing groups was less clear but suggested to be significant researchgate.net.

While direct SAR data specifically for this compound is limited, its classification as an N-monoalkylated plinabulin derivative suggests that modifications to the alkyl group on the nitrogen atom, as well as the core diketopiperazine structure, are likely to influence its activity. This compound has demonstrated antiplasmodial activity with an IC50 of 6.57 μM against P. falciparum Dd2 nih.gov, providing a baseline for potency evaluation in that context.

Analytical Methods for Detection, Identification, and Quantification

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are cornerstones in the analysis of pharmaceutical compounds, offering powerful separation capabilities essential for purity assessment and precise quantification.

High-Performance Liquid Chromatography (HPLC) is widely employed for the separation, identification, and quantification of organic compounds. For Piperafizine A, HPLC can be utilized to determine its purity and quantify its concentration, especially when coupled with appropriate detectors. While specific published HPLC methods detailing this compound directly are limited, studies on related piperazine (B1678402) compounds and general analytical principles highlight its utility.

For compounds like piperazine itself, which may lack a strong chromophore for direct UV detection, pre-column derivatization with reagents such as NBD-Cl (4-chloro-7-nitrobenzofuran) or dansyl chloride is often employed to create UV-active derivatives researchgate.netnih.gov. These derivatization strategies enable sensitive detection by UV-Vis detectors or fluorescence detectors (FLD) researchgate.netnih.gov. The linearity of such methods is typically excellent, with coefficients of determination (R²) often exceeding 0.999, and limits of quantification (LOQ) in the low microgram per kilogram range researchgate.netnih.gov. For instance, a validated HPLC-UV method using NBD-Cl derivatization for trace piperazine in an active pharmaceutical ingredient (API) demonstrated linearity with R² ≥ 0.9991 and an LOQ of 1.0 μg/kg, with good recovery and precision researchgate.net.

This compound itself has been reported to have a purity of >99% by HPLC , suggesting that direct HPLC analysis with a suitable detection method (e.g., UV-Vis if it possesses a chromophore, or Mass Spectrometry) is feasible for purity assessment.

Table 1: Representative HPLC Method Parameters for Piperazine and Related Compounds

| Parameter | Study 1 researchgate.net (Piperazine Derivative) | Study 2 nih.gov (Piperazine) | Study 3 innovareacademics.in (Piperazine Impurity) |

| Method | HPLC-UV | HPLC-FLD | HPLC |

| Derivatization | NBD-Cl | Dansyl Chloride | Not specified (direct analysis) |

| Column | UPLC HSS T3 | Athena C18 | Zorbax RX-C8 |

| Mobile Phase | Water–Acetonitrile (B52724) (15:85) | Water/Acetonitrile | SDS/Water + Acetonitrile |

| Detection | UV | Fluorescence | UV (220 nm) |

| Linearity (Range) | 1–200 μg/kg | LOQ–200.0 μg/kg | 0.025–0.903 µg/ml |

| R² | ≥ 0.9991 | ≥ 0.9992 | 0.999 |

| LOQ | 1.0 μg/kg | 3.20–5.50 μg/kg | 0.024 µg/ml |

| Recovery | 102.93–111.46% | 78.49%–97.56% | Not specified |

| RSD (%) | 4.57–5.28% | 1.19%–5.32% | 1.64 % |

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-MS/MS, is a highly sensitive and selective technique invaluable for the identification and quantification of compounds in complex biological matrices. Its ability to provide both chromatographic separation and mass-based detection makes it ideal for analyzing metabolites, impurities, and parent drugs in preclinical samples.

LC-MS/MS methods have been developed for various piperazine derivatives and related compounds, demonstrating robust performance. For example, a validated LC-MS/MS method for a piperazine-containing antineoplastic prototype (LQFM018) in rat plasma showed good linearity from 10 ng/mL (LLOQ) to 15000 ng/mL, with precision ranging from 0.8-7.3% and accuracy from 96.8-107.6% nih.gov. Similarly, LC-MS/MS assays for other drug classes, such as antiepileptics or antibiotics, routinely achieve high sensitivity, with LLOQs often below clinically relevant concentrations and excellent precision and accuracy nih.govthermofisher.comchromatographyonline.com. Studies on synthetic cathinones and piperazines in hair samples reported linear ranges up to 3 ng/mg, with LOQs as low as 0.008 ng/mg nih.gov. Furthermore, LC-MS is instrumental in the identification and structural elucidation of natural products, including this compound, aiding in its dereplication and characterization researchgate.netnih.gov.

Table 2: Representative LC-MS/MS Method Parameters for Bioanalysis

| Parameter | Study 1 nih.gov (LQFM018 in Plasma) | Study 2 nih.gov (Piperazines in Hair) | Study 3 chromatographyonline.com (Fosfomycin in MHB) |

| Method | LC-MS/MS | LC-MS/MS | LC-MS/MS |

| Sample Matrix | Rat Plasma | Hair | MHB (Microbial Highlight Broth) |

| Column | ACE® C18 | Not specified | Not specified |

| Mobile Phase | Ammonium acetate/Formic acid/Methanol (B129727) | Not specified | Not specified |

| Detection | MS/MS (MRM) | MS/MS | MS/MS |

| Linearity (Range) | 10–15000 ng/mL | 0.01–3 ng/mg | 10–2000 mg/L |

| LLOQ | 10 ng/mL | 0.008 ng/mg | 0.04 mg/L |

| Precision (CV) | 0.8–7.3% | Not specified | ≤11.7% |

| Accuracy (%) | 96.8–107.6% | Not specified | 95.9–104% |

Spectroscopic Methods for Characterization in Biological Matrices

Spectroscopic techniques provide vital information about the molecular structure and electronic properties of compounds.

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique used for the characterization and quantification of compounds that absorb light in the UV or visible regions of the electromagnetic spectrum. It operates by measuring the amount of light absorbed or transmitted by a sample at specific wavelengths technologynetworks.com. This technique can provide insights into the electronic structure of a molecule, including the presence of conjugated systems or chromophores, which are essential for identifying and characterizing compounds like this compound.

UV-Vis spectroscopy is a rapid, simple, and often non-destructive method. It can be used to determine the concentration of a substance based on Beer-Lambert's Law, provided the compound has a distinct absorption spectrum and is free from interfering substances technologynetworks.comlcms.cz. While specific UV-Vis absorption data for this compound in biological matrices is not detailed in the provided search results, its general applicability for compound characterization is well-established. For instance, it is used for quality control, purity checks, and monitoring biochemical reactions where changes in absorbance indicate substrate consumption or product formation technologynetworks.comlcms.cz. If this compound possesses suitable chromophores, UV-Vis spectroscopy can be employed as a detection method in HPLC or for direct quantitative analysis in relatively clean matrices.

Bioanalytical Assays for this compound Measurement in Preclinical Samples

Bioanalytical assays are critical for determining the concentration of drugs and their metabolites in biological fluids and tissues during preclinical studies, such as pharmacokinetic (PK) and toxicokinetic (TK) assessments iitri.orgnutrasource.ca. These assays are designed to be sensitive, specific, and accurate, adhering to strict validation guidelines (e.g., FDA) iitri.org.

LC-MS/MS is the predominant technique for bioanalytical assays due to its unparalleled sensitivity and selectivity, allowing for the quantification of analytes at very low concentrations (nanogram or picogram per milliliter levels) in complex biological matrices like plasma, serum, urine, or tissue homogenates nih.goviitri.org. The process typically involves sample preparation (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte, followed by chromatographic separation and detection by tandem mass spectrometry nih.govthermofisher.com.

Preclinical bioanalytical methods are developed to support studies like biodistribution and to provide data for IND-enabling programs iitri.org. Key validation parameters include linearity, accuracy, precision, selectivity, sensitivity (LLOQ), matrix effect, and stability nih.govthermofisher.comiitri.org. While preclinical assays may focus on total drug concentration, the transition to clinical trials may require methods to measure free drug, necessitating careful assay design and validation to account for species differences and matrix interference worldwide.com.

Compound List

this compound

Piperazine

NBD-Cl

Dansyl chloride

1-dansyl piperazine

LQFM018

1-benzylpiperazine (B3395278) (BZP)

1-(3-chlorophenyl)piperazine (B195711) (mCPP)

1-(3-trifluoromethylphenyl)piperazine (TFMPP)

bis-[10-(2-methyl-4H-3-thia-4,9-diazabenzo[f]azulene)]-1,4-piperazine

Olanzapine

Piperacillin (PIP)

Tazobactam (TAZ)

Piperacillin-d5 (PIP-d5)

Sulbactam (SUL)

Fosfomycin (FOS)

Phenylahistin

Nonactin

Monactin

Dinactin

±-nonactic acid

Toyocamycin

Xestostreptin

Future Research Directions and Translational Perspectives Preclinical Focus

Elucidation of Remaining Unknown Molecular Mechanisms of Action

While initial studies have provided insights into the bioactivity of Piperafizine A, a complete picture of its molecular mechanism of action remains to be fully elucidated. Future research will need to delve deeper into the specific intracellular signaling pathways modulated by this compound. Key areas of investigation will include the identification of its primary molecular targets and the downstream effects on cellular processes. Techniques such as affinity chromatography and mass spectrometry can be employed to isolate and identify binding partners of this compound within the cell. Furthermore, understanding how this compound influences protein-protein interactions and post-translational modifications will be crucial. A significant research effort is also required to explore potential secondary or off-target effects, which will be vital for a comprehensive understanding of its pharmacological profile.

Design and Synthesis of Next-Generation this compound Analogs with Improved Efficacy and Selectivity

To enhance the therapeutic index of this compound, the design and synthesis of next-generation analogs are a critical next step. Structure-activity relationship (SAR) studies will be instrumental in identifying the key chemical moieties responsible for its biological activity. By systematically modifying the core structure of this compound, researchers can aim to develop analogs with improved potency, greater target selectivity, and more favorable pharmacokinetic properties. Computational modeling and in silico screening can be utilized to predict the binding affinities and potential off-target interactions of newly designed analogs, thereby streamlining the drug discovery process. The synthesis of a focused library of this compound derivatives will enable a thorough evaluation of their biological effects and the identification of lead candidates for further preclinical development.

| Research Objective | Methodology | Desired Outcome |

| Improve Efficacy | Structure-Activity Relationship (SAR) Studies | Analogs with lower IC50 values |

| Enhance Selectivity | Kinase Profiling, Off-target Screening | Reduced binding to unintended targets |

| Optimize Pharmacokinetics | In vitro ADME assays, In vivo PK studies | Improved bioavailability and half-life |

Development of Advanced Preclinical Models for Efficacy Testing

The evaluation of this compound and its future analogs will require the use of sophisticated preclinical models that accurately recapitulate human disease. While traditional 2D cell culture models provide initial insights, there is a growing need for more physiologically relevant systems. The development and utilization of three-dimensional (3D) organoid and spheroid cultures derived from patient tissues will offer a more accurate representation of the tumor microenvironment. Furthermore, the use of patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, will be crucial for assessing the in vivo efficacy of this compound in a setting that more closely mirrors the genetic diversity of human cancers. For immunomodulatory agents, the development of humanized mouse models, which possess a functional human immune system, will be essential to study the interplay between this compound and immune cells.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To gain a holistic view of the cellular response to this compound, the integration of various "omics" technologies is paramount. Genomics can be used to identify genetic biomarkers that may predict sensitivity or resistance to the compound. Transcriptomics, through techniques like RNA sequencing, can reveal changes in gene expression patterns induced by this compound, providing clues about the affected cellular pathways. Proteomics will be vital for identifying changes in protein expression and post-translational modifications, offering a more direct insight into the functional consequences of drug treatment. Metabolomics can uncover alterations in cellular metabolism, which is often dysregulated in disease states. The integrated analysis of these multi-omics datasets will provide a comprehensive and unbiased understanding of the mechanism of action of this compound and may reveal novel therapeutic applications.

| Omics Technology | Application in this compound Research | Potential Insights |

| Genomics | Identify genetic markers of drug response | Predictive biomarkers for patient stratification |

| Transcriptomics | Analyze changes in gene expression | Elucidation of modulated signaling pathways |

| Proteomics | Quantify protein expression and modifications | Identification of direct and indirect drug targets |

| Metabolomics | Profile changes in cellular metabolites | Understanding of the impact on cellular metabolism |

Strategies for Scalable and Sustainable Production of this compound and its Derivatives

As research progresses towards more advanced preclinical and potential clinical studies, the development of a scalable and sustainable synthesis process for this compound and its lead analogs will be critical. Current laboratory-scale synthesis methods may not be suitable for producing the larger quantities of the compound required for extensive in vivo testing. Process chemistry research will need to focus on optimizing reaction conditions, minimizing the number of synthetic steps, and utilizing cost-effective and environmentally friendly reagents and solvents. The development of a robust and reproducible manufacturing process will be a key prerequisite for the successful translation of this compound from a laboratory curiosity to a potential therapeutic agent.

Q & A

Q. What are the primary synthetic pathways for Piperafizine A, and how can its purity be validated?

this compound (C₁₉H₁₆N₂O₂; CAS 130603-59-7) is a natural product isolated from Streptoverticillium aspergilloides. Synthetic routes often involve benzylidene-protected intermediates and methylation steps . For purity validation:

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95% recommended).

- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., δ 7.2–7.5 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS; [M+H]+ = 305.1359) .

- Elemental Analysis : Match experimental C/H/N/O percentages to theoretical values (C: 74.98%, H: 5.30%, N: 9.20%, O: 10.52%) .

Q. What is the proposed mechanism by which this compound enhances vincristine’s antitumor efficacy?

this compound acts as a chemosensitizer, potentially inhibiting efflux pumps (e.g., P-glycoprotein) in multidrug-resistant cancer cells. Key experimental approaches:

- Cytotoxicity Assays : Compare IC₅₀ values of vincristine ± this compound in resistant cell lines (e.g., MCF-7/ADR).

- Flow Cytometry : Measure intracellular accumulation of fluorescent vincristine analogs (e.g., rhodamine-123) .

- Western Blotting : Quantify P-gp expression levels post-treatment .

Q. How can researchers ensure reproducibility in this compound bioactivity studies?

- Standardized Protocols : Adopt NCCLS guidelines for cell culture (e.g., passage limits, mycoplasma testing).

- Positive Controls : Include verapamil (a known P-gp inhibitor) in chemosensitization assays .

- Data Reporting : Follow CONSORT or ARRIVE frameworks for in vivo studies, detailing sample size, randomization, and blinding .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s reported bioactivity across studies?

Discrepancies may arise from variations in cell lines, assay conditions, or compound stability. Mitigation strategies:

- Cross-Validation : Replicate key findings in ≥2 independent labs using identical protocols (e.g., ATPase assays for P-gp inhibition).

- Stability Testing : Assess this compound degradation in culture media (e.g., LC-MS at 0/24/48 hours).

- Meta-Analysis : Apply PRISMA guidelines to systematically evaluate literature biases .

Q. What methodological considerations are critical when studying this compound’s synergy with other chemotherapeutics?

- Dose-Response Matrix : Use Chou-Talalay combination index (CI) models to quantify synergy (CI < 1) .

- Pharmacokinetic Overlap : Align half-lives of this compound and partner drugs (e.g., vincristine t₁/₂ ≈ 20–30 hours).

- Toxicity Profiling : Monitor off-target effects via organoid models or zebrafish toxicity assays .

Q. How can researchers optimize in vivo models to evaluate this compound’s bioavailability and toxicity?

- Animal Models : Use nude mice xenografts with human-derived resistant tumors (e.g., KB/VCR).

- Formulation : Test solubility enhancers (e.g., PEG-400) or nanoparticle encapsulation for improved bioavailability.

- Toxicokinetics : Measure plasma concentrations (LC-MS/MS) and organ histopathology post-administration .

Methodological Best Practices

- Literature Reviews : Use PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure research questions .

- Conflict Resolution : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies .

- Data Integrity : Archive raw spectra/chromatograms in repositories like Zenodo or Figshare for peer review .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.